5-甲氧基-3-甲基-1H-吲哚-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

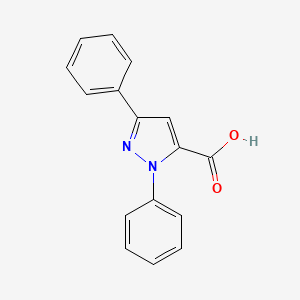

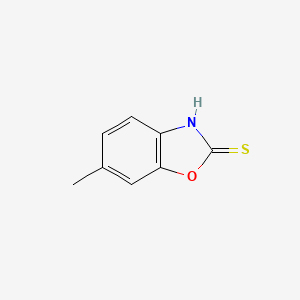

The compound of interest, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, is a derivative of the indole family, which is a core structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis for the development of new drugs and materials.

Synthesis Analysis

The synthesis of indole derivatives can be approached through various methods. For instance, the Skraup reaction, as mentioned in the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involves the formation of a naphthyridine derivative from a methoxy-methyl-pyridine precursor . Although not directly related to the target molecule, this method indicates the versatility of indole chemistry in functionalizing the indole core. Similarly, the synthesis of 5H-Pyrido[4, 3-b]indole derivatives based on 1-hydroxyindole chemistry demonstrates the potential for creating diverse indole-based structures .

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular interactions and crystal packing arrangements. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows molecules paired by hydrogen bonds, forming ribbons . The dihedral angle between the indole and phenyl ring systems in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is another example of the structural diversity of indole derivatives .

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which allow for the functionalization and modification of the indole core. The nucleophilic substitution reaction in indole chemistry, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, is a method to achieve regioselective substitution at the indole 2-position . Additionally, the reaction of indole carbaldehydes with amino-triazole-thiols to form triazolo(thiadiazepino)indoles showcases the reactivity of the indole aldehyde group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using various spectroscopic techniques. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provides insights into its electronic nature, reactivity, and non-linear optical properties . The thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole indicates good thermal stability up to 215°C .

科学研究应用

电泳反应中的多功能性

5-甲氧基-3-甲基-1H-吲哚-2-甲醛表现出作为亲电试剂的多功能性。它与各种亲核试剂具有区域选择性地反应,形成三取代吲哚衍生物。这种特性有助于合成新颖的化合物,如嘧啶并[1,2-a]吲哚,突显了其在创造多样化分子结构中的实用性 (Yamada et al., 2009)。

晶体学中的应用

该分子在晶体学中具有重要应用。例如,5-溴-1H-吲哚-3-甲醛-3-甲氧基苯甲酰肼酮,一种衍生物,展示了有趣的氢键结构,并在晶体结构中形成带状结构 (Ali et al., 2005)。

新化合物的合成

5-甲氧基-3-甲基-1H-吲哚-2-甲醛用于合成独特的化合物。例如,与分子上特定位置的亲电试剂反应导致了类似1-甲氧基-NN-二甲基-色胺的化合物的产生 (Acheson et al., 1979)。

药物化学

在药物化学中,该化合物的衍生物显示出显著的性质。例如,从Droserifolia Cleome中分离出的一种新吲哚生物碱显示出强大的尿酶抑制作用和边缘的α-葡萄糖苷酶酶活性 (Hussain et al., 2015)。

抗氧化性能

研究表明,该化合物的衍生物具有潜在的抗氧化性能。例如,设计为多巴胺D2受体激动剂具有抗氧化活性的KAD22,源自5-甲氧基-1-甲基-1H-吲哚-2-甲醛 (Kaczor et al., 2021)。

抗菌活性

一些5-甲氧基-3-甲基-1H-吲哚-2-甲醛的衍生物已被研究其抗菌活性,显示出对各种细菌菌株的有效性 (Carrasco et al., 2020)。

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions of research involving 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde could involve its potential use as a reactant in the preparation of various compounds. For instance, it could be used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . Additionally, it could be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

属性

IUPAC Name |

5-methoxy-3-methyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUHHXDJIUUIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360634 |

Source

|

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

CAS RN |

30464-90-5 |

Source

|

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)